A Technical Guide to the Spectroscopic Characterization of Bis(4-cyano-3,5-difluorophenyl)borinic Acid
A Technical Guide to the Spectroscopic Characterization of Bis(4-cyano-3,5-difluorophenyl)borinic Acid
This guide provides an in-depth exploration of the essential spectroscopic techniques required for the structural elucidation and quality assessment of Bis(4-cyano-3,5-difluorophenyl)borinic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation to explain the scientific rationale behind the analytical choices, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction: The Molecule in Focus
Bis(4-cyano-3,5-difluorophenyl)borinic acid is a highly functionalized organoboron compound. Its structure, featuring two electron-withdrawing cyano-difluorophenyl rings attached to a central borinic acid moiety (-B(OH)-), suggests its potential as a versatile building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of complex pharmaceutical agents. The presence of multiple reactive and spectrally active groups (C≡N, C-F, B-OH, aromatic rings) necessitates a multi-faceted analytical approach for unambiguous characterization.
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical profile of the title compound.
Caption: Molecular structure of Bis(4-cyano-3,5-difluorophenyl)borinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the cornerstone technique for elucidating the precise covalent structure of organic molecules in solution. For this particular analyte, a comprehensive analysis requires probing four different nuclei: ¹H, ¹³C, ¹¹B, and ¹⁹F. Each provides a unique and complementary piece of the structural puzzle.
Causality in Experimental Design: The choice of deuterated solvent is critical. A non-protic solvent like DMSO-d₆ or acetone-d₆ is preferable to avoid exchange of the B-OH proton with the solvent. The use of quartz NMR tubes is recommended for ¹¹B NMR to eliminate the broad background signal from borosilicate glass tubes.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Referencing: Calibrate chemical shifts internally to the residual solvent peak. For ¹¹B NMR, an external reference of 15% BF₃·OEt₂ in CDCl₃ is standard.[1]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameter to observe is the broad singlet corresponding to the B-OH proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a more concentrated sample may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a proton-decoupled spectrum. The expected signal will be a relatively broad singlet due to the quadrupolar nature of the ¹¹B nucleus.[1]
-
¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, and acquisition is typically rapid.[2]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate signals where appropriate.
Predicted ¹H NMR Data
The molecular symmetry simplifies the proton spectrum significantly. The two protons on each aromatic ring (at positions 2 and 6) are chemically equivalent. Furthermore, the two aryl rings are identical, rendering all four aromatic protons magnetically equivalent. The borinic acid proton is also present.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| > 10 (variable) | Broad Singlet | B-OH |
| ~8.0 - 8.5 | Singlet or Narrow Multiplet | Ar-H (4H, positions 2, 2', 6, 6') |
Expertise & Insights: The downfield shift of the aromatic protons is anticipated due to the strong electron-withdrawing effects of the adjacent cyano and fluoro groups, which deshield the protons.[3] The B-OH proton's chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
Predicted ¹³C NMR Data
The symmetry of the molecule means only five distinct carbon signals are expected: four from the aromatic ring and one from the nitrile group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C 3 / C 5 | Carbon directly bonded to fluorine shows a large one-bond coupling constant. |
| ~115 - 125 (d, ³JCF ≈ small) | C 2 / C 6 | Aromatic CH, influenced by adjacent C-F and C-B bonds. |
| ~110 - 120 | C ≡N | Typical range for nitrile carbons.[4] |
| ~105 - 115 (t, ²JCF ≈ 20-30 Hz) | C 4 | Carbon situated between two C-F bonds will appear as a triplet. |
| Not observed or very broad | C 1 | Carbon attached to Boron is often broadened due to quadrupolar relaxation and may be difficult to observe. |
Predicted ¹¹B and ¹⁹F NMR Data
These heteroatom NMR spectra are highly diagnostic for confirming the presence and chemical environment of boron and fluorine.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹¹B | +30 to +50 | Broad Singlet | This range is characteristic of tricoordinate borinic acids/esters. The presence of the electronegative aryl groups and the OH group influences the exact shift.[5][6] |
| ¹⁹F | -90 to -120 | Singlet or Narrow Multiplet | This region is typical for fluoroaromatic compounds. The strong electron-withdrawing cyano group para to the C-B bond will influence the shielding.[2][7] All four fluorine atoms are equivalent by symmetry. |
graph TD { A[Sample Preparation: Dissolve in DMSO-d6] --> B{NMR Spectrometer}; B --> C[Acquire 1H Spectrum]; B --> D[Acquire 13C Spectrum]; B --> E[Acquire 11B Spectrum]; B --> F[Acquire 19F Spectrum]; subgraph "Data Processing & Interpretation" C --> G{Integrate & Assign}; D --> H{Identify C-types}; E --> I{Confirm Boron Environment}; F --> J{Confirm Fluorine Environment}; end G & H & I & J --> K[Final Structure Elucidation];style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the significant absorption bands.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by strong, sharp bands corresponding to its key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Medium | O-H stretch (from B-OH) |
| ~2235 - 2220 | Strong, Sharp | C≡N stretch (aromatic nitrile) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C ring stretches |
| ~1400 - 1300 | Strong | B-O stretch |
| ~1300 - 1100 | Strong | C-F stretch |
Trustworthiness: The presence of a strong, sharp peak in the ~2230 cm⁻¹ region is a highly reliable indicator of the nitrile functional group.[8][9] Its position within the aromatic range (2240-2220 cm⁻¹) further validates the structure, as conjugation to the phenyl ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated nitriles.[4][10][11]
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. For borinic acids, soft ionization techniques are essential to prevent decomposition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice. Given the acidic nature of the B-OH group, negative ion mode (ESI-) is expected to be most effective, detecting the deprotonated molecule [M-H]⁻.[12][13]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can confirm the elemental formula.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical calculation. Analyze the isotopic pattern to confirm the presence of one boron atom.
Expected Mass Spectrum Data
The molecular formula is C₁₄H₅BF₄N₂O. The theoretical monoisotopic mass can be calculated for both the ¹¹B and ¹⁰B isotopologues.
| Ion Species | Calculated m/z (¹¹B) | Calculated m/z (¹⁰B) | Expected Mode |
| [M-H]⁻ | 321.0304 | 320.0334 | ESI- |
| [M+Na-2H]⁻ | 343.0123 | 342.0153 | ESI- |
Expertise & Insights: Boronic and borinic acids are known to be challenging for MS analysis as they can form dehydration products (boroxines) or solvent adducts.[14][15] The experimental conditions, particularly the ion source temperature, must be optimized to minimize such artifacts. The observation of two [M-H]⁻ peaks separated by ~1 Da with a relative intensity of approximately 4:1 (¹¹B:¹⁰B) would be definitive proof of a mono-boron-containing species.
Caption: Logical workflow for spectroscopic validation.
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